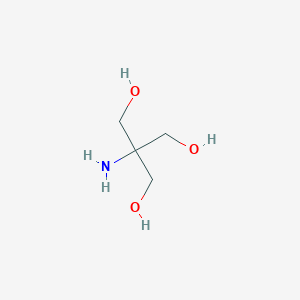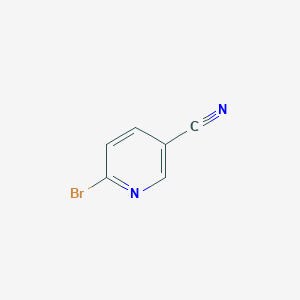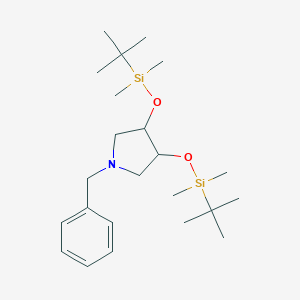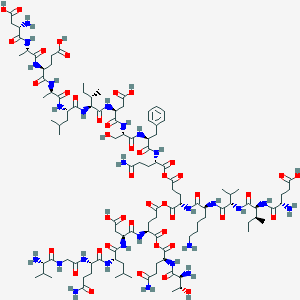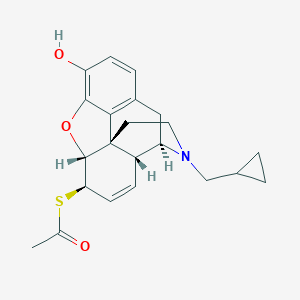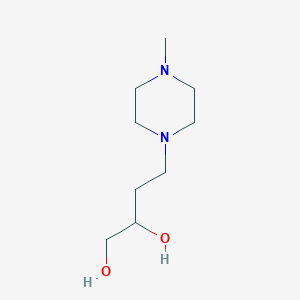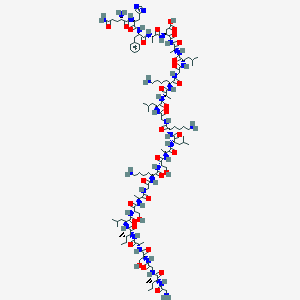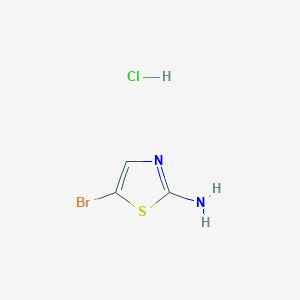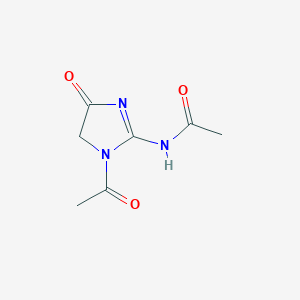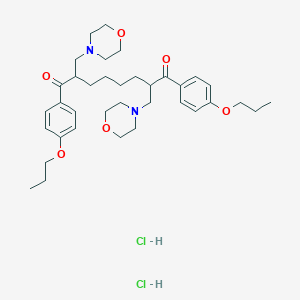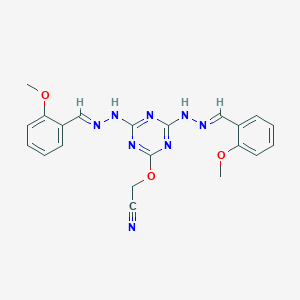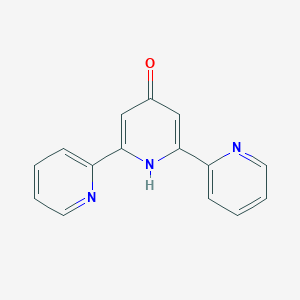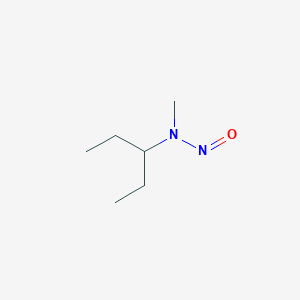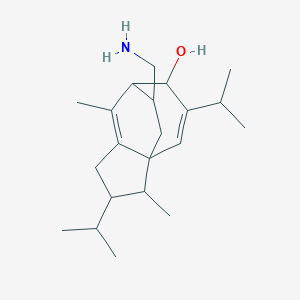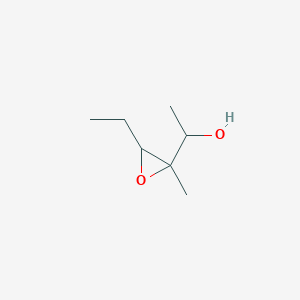
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol, also known as Ethyl vinyl carbinol (EVC), is a chemical compound that has been widely used in scientific research due to its unique properties. EVC is a colorless liquid that is soluble in water and organic solvents. It has been used in various fields of research, including biochemistry, pharmacology, and organic synthesis.
作用机制
The mechanism of action of EVC is not fully understood. However, it is believed that EVC may act as a reactive intermediate in various chemical reactions. EVC has been shown to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
生化和生理效应
EVC has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. EVC has also been shown to have antioxidant properties and may protect against oxidative stress. In addition, EVC has been shown to have anti-inflammatory properties and may reduce inflammation.
实验室实验的优点和局限性
EVC has several advantages for use in lab experiments. It is a versatile compound that can be used as a solvent, reagent, and intermediate in organic synthesis. EVC is also readily available and inexpensive. However, EVC has some limitations for use in lab experiments. It is a highly reactive compound and may react with other compounds in the lab. EVC is also a flammable liquid and must be handled with care.
未来方向
There are several future directions for research on EVC. One possible direction is the development of new synthetic methods for EVC. Another direction is the investigation of the mechanism of action of EVC. Further research is also needed to determine the full range of biochemical and physiological effects of EVC. Additionally, EVC may have potential applications in the development of new pharmaceuticals and natural products.
合成方法
EVC can be synthesized by the reaction of ethylene oxide and acetaldehyde in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction takes place under mild conditions, and the yield of EVC is high. The purity of the product can be increased by distillation or recrystallization.
科学研究应用
EVC has been used in various scientific research applications due to its unique properties. It has been used as a solvent, reagent, and intermediate in organic synthesis. EVC has also been used as a chiral auxiliary in asymmetric synthesis. In addition, EVC has been used in the synthesis of natural products and pharmaceuticals.
属性
CAS 编号 |
135185-96-5 |
|---|---|
产品名称 |
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol |
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
1-(3-ethyl-2-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-4-6-7(3,9-6)5(2)8/h5-6,8H,4H2,1-3H3 |
InChI 键 |
GKWAXOQNCCENFQ-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)(C)C(C)O |
规范 SMILES |
CCC1C(O1)(C)C(C)O |
同义词 |
Oxiranemethanol, 3-ethyl--alpha-,2-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



